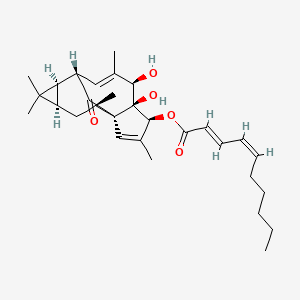

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

Vue d'ensemble

Description

3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol: is a natural diterpene compound derived from the roots of the plant Euphorbia kansui. It is known for its significant anticomplement activity, which makes it a valuable compound in immunological research .

Mécanisme D'action

Target of Action

The primary target of 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol, also known as [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate, is the cell division process in individual Xenopus cells at the blastular stage .

Mode of Action

This compound interacts with its targets by inhibiting the cleavage activity of individual Xenopus cells at the blastular stage . This interaction results in changes in the cell division process, effectively halting it.

Biochemical Pathways

The affected biochemical pathways involve the cell division process of Xenopus cells. The compound’s action leads to downstream effects such as the inhibition of cleavage activity, which can impact the development and proliferation of these cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cleavage activity in individual Xenopus cells at the blastular stage . This results in changes in the cell division process, potentially impacting the development and proliferation of these cells.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol typically involves the extraction of the compound from the roots of Euphorbia kansui. The process includes several steps of purification and isolation to obtain the compound in its pure form .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory synthesis, with scaling up of the extraction and purification processes to meet industrial demands .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, which may alter its functional groups and overall structure.

Reduction: Reduction reactions can also occur, potentially modifying the compound’s double bonds or other reactive sites.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Applications De Recherche Scientifique

Chemistry: 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol is used in chemical research to study its reactivity and potential as a synthetic intermediate.

Biology: In biological research, this compound is investigated for its anticomplement activity, which is crucial in understanding immune responses and developing immunomodulatory therapies .

Medicine: The compound’s potential therapeutic applications are explored in medicine, particularly for its immunosuppressive properties, which could be beneficial in treating autoimmune diseases .

Industry: While industrial applications are less documented, the compound’s unique properties make it a candidate for further exploration in various industrial processes .

Comparaison Avec Des Composés Similaires

Ingenol: Another diterpene with similar biological activities.

Kansuiphorin C: Exhibits significant anticomplement activity like 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol.

Uniqueness: 3-O-(2’E,4’Z-Decadienoyl)-20-deoxyingenol is unique due to its specific structural features and potent anticomplement activity, which distinguishes it from other similar diterpenes .

Activité Biologique

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol is a natural diterpene derived from the roots of Euphorbia kansui , a plant traditionally used in Chinese medicine. This compound exhibits a range of biological activities, including antitumor, anti-inflammatory, and anticomplement properties. This article reviews its biological activity based on diverse research findings.

- Molecular Formula : C₃₀H₄₂O₆

- Molecular Weight : 498.651 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 635.6 ± 55.0 °C at 760 mmHg

- Flash Point : 201.7 ± 25.0 °C

Anticomplement Activity

This compound has been shown to exhibit significant anticomplement activity, with an IC50 value of 89.5 μM. This activity suggests its potential in modulating immune responses, particularly in conditions where complement activation plays a role in pathogenesis .

Cytotoxicity and Antitumor Activity

Research indicates that this compound demonstrates notable cytotoxic effects against various cancer cell lines. In studies involving L-O2 cell lines, it was found that the compound inhibited cell proliferation in a dose-dependent manner:

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 0.78 | Significant |

| 1.56 | Moderate |

| 3.125 | High |

| 12.5 | Very High |

The compound induced cell cleavage arrest at concentrations as low as 0.5 µg/mL, indicating strong antitumor potential .

The mechanism underlying the biological activity of this compound involves the activation of apoptotic pathways. Specifically, it has been observed to influence the activation of caspases (caspase-3 and caspase-9) in treated cells:

- Caspase-3 Activation : Increased activity was noted in a dose-dependent manner when cells were treated with the compound.

- Caspase-9 Activation : Similar trends were observed, suggesting that the compound triggers intrinsic apoptotic pathways leading to cell death .

Case Studies

A study highlighted the effects of different derivatives of ingenol from Euphorbia kansui on hepatotoxicity and cytotoxicity:

-

Study on Hepatotoxicity :

- The hepatotoxic effects were assessed using both in vitro and in vivo models.

- Results indicated that while some ingenol derivatives exhibited significant cytotoxicity, they also posed risks for liver toxicity.

- Cell Line Studies :

Propriétés

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIBSDBSLIKLEM-SPXYNGGESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.